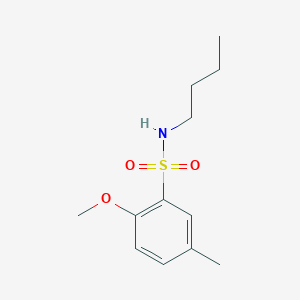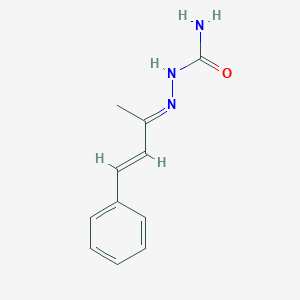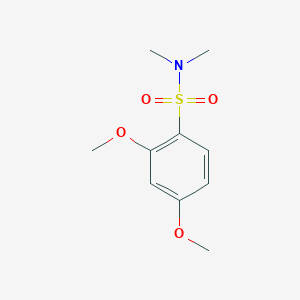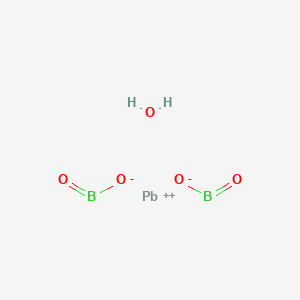![molecular formula C19H23FN2O3S B239429 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.
Mécanisme D'action
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of cancer cells, particularly in hematological malignancies. This compound binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anti-cancer drugs. However, there are some limitations to its use in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and handling, and the limited availability of the compound.
Orientations Futures
There are several future directions for the development and application of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the synthesis method to improve yields and reduce costs.
3. Development of new formulations and delivery methods to improve the pharmacokinetic properties of this compound.
4. Exploration of the potential of this compound in combination with other anti-cancer drugs and immunotherapies.
5. Investigation of the role of BTK in other diseases and conditions, such as autoimmune disorders and inflammatory diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development and clinical use. Further research is needed to fully understand its mechanism of action, optimize its synthesis and delivery, and explore its potential in combination with other anti-cancer therapies.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate 1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine. This intermediate is then reacted with piperazine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the BTK pathway. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Propriétés
Formule moléculaire |
C19H23FN2O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
YNMNUOHYAOOIQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)




